Methyl 2-[4-[[2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carbonyl]amino]phenyl]acetate
Overview
Description
Methyl 2-[4-[[2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carbonyl]amino]phenyl]acetate is a complex organic compound that features a combination of furan, isoindole, and phenyl acetate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-[[2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carbonyl]amino]phenyl]acetate typically involves multiple steps:
Formation of the Isoindole Moiety: The isoindole structure can be synthesized through the reaction of phthalic anhydride with an amine, followed by cyclization.
Introduction of the Furan Ring: The furan ring can be introduced via a reaction involving furan-2-carboxylic acid or its derivatives, often using coupling reagents such as EDC or DMT/NMM/TsO− under microwave-assisted conditions.
Coupling with Phenyl Acetate: The final step involves coupling the furan-isoindole intermediate with a phenyl acetate derivative under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-[[2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carbonyl]amino]phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro groups in the isoindole moiety can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Electrophilic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the nitro groups can produce corresponding amines.
Scientific Research Applications
Methyl 2-[4-[[2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carbonyl]amino]phenyl]acetate has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as an antiviral, anticancer, or antimicrobial agent due to the bioactive nature of its constituent moieties.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological pathways and interactions, particularly those involving furan and isoindole derivatives.
Mechanism of Action
The mechanism of action of methyl 2-[4-[[2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carbonyl]amino]phenyl]acetate involves its interaction with specific molecular targets. The furan and isoindole moieties can bind to various receptors and enzymes, modulating their activity. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Furan-2-ylmethyl acetate: Similar in structure but lacks the isoindole and phenyl acetate moieties.
N-(Furan-2-ylmethyl)furan-2-carboxamide: Contains furan rings but differs in the amide linkage and absence of isoindole.
Uniqueness
Methyl 2-[4-[[2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carbonyl]amino]phenyl]acetate is unique due to its combination of furan, isoindole, and phenyl acetate moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 2-[4-[[2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carbonyl]amino]phenyl]acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O6/c1-30-20(26)11-14-4-7-16(8-5-14)24-21(27)15-6-9-18-19(12-15)23(29)25(22(18)28)13-17-3-2-10-31-17/h2-10,12H,11,13H2,1H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDUKBTYBIBHEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC4=CC=CO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.